molecular formula C12H22S B14264330 8-(Butylsulfanyl)octa-1,6-diene CAS No. 133124-43-3

8-(Butylsulfanyl)octa-1,6-diene

Cat. No.: B14264330
CAS No.: 133124-43-3
M. Wt: 198.37 g/mol
InChI Key: BVCXGRNQIVULHZ-UHFFFAOYSA-N
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Description

8-(Butylsulfanyl)octa-1,6-diene is an organic compound with the molecular formula C12H22S It is characterized by the presence of a butylsulfanyl group attached to an octadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butylsulfanyl)octa-1,6-diene typically involves the reaction of 1,6-octadiene with a butylsulfanyl reagent under specific conditions. One common method is the nucleophilic substitution reaction where a butylsulfanyl group is introduced to the octadiene backbone. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(Butylsulfanyl)octa-1,6-diene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(Butylsulfanyl)octa-1,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Butylsulfanyl)octa-1,6-diene involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attacks, electrophilic additions, and radical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Butylsulfanyl)octa-1,6-diene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other dienes. This functional group allows for a wider range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

133124-43-3

Molecular Formula

C12H22S

Molecular Weight

198.37 g/mol

IUPAC Name

8-butylsulfanylocta-1,6-diene

InChI

InChI=1S/C12H22S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3,9-10H,1,4-8,11-12H2,2H3

InChI Key

BVCXGRNQIVULHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC=CCCCC=C

Origin of Product

United States

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